D-(-)-4-Hydroxyphenyl-d4-glycine

Description

BenchChem offers high-quality D-(-)-4-Hydroxyphenyl-d4-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(-)-4-Hydroxyphenyl-d4-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

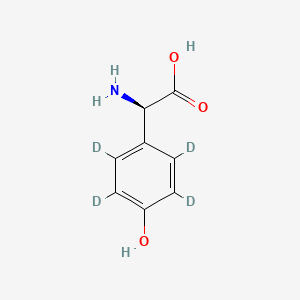

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-WANRPFKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675953 | |

| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217854-79-9 | |

| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-(-)-4-Hydroxyphenyl-d4-glycine chemical properties

Chemical Properties, Synthesis, and Bioanalytical Applications

Executive Summary

D-(-)-4-Hydroxyphenyl-d4-glycine (D-HPG-d4) is the stable, isotope-labeled analog of D-4-hydroxyphenylglycine, a critical non-proteinogenic amino acid side chain used in the synthesis of β-lactam antibiotics (e.g., Amoxicillin, Cefadroxil).[1][2][3] In bioanalytical research, D-HPG-d4 serves as the gold-standard Internal Standard (IS) for the quantification of antibiotic residues and metabolites via Isotope Dilution Mass Spectrometry (IDMS). This guide details its physicochemical profile, enzymatic synthesis, and validated LC-MS/MS protocols.

Molecular Identity & Physicochemical Profile[2][4][5]

D-HPG-d4 is characterized by the substitution of four hydrogen atoms on the phenyl ring with deuterium (

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | D-(-)-4-Hydroxyphenyl-d4-glycine | (R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid |

| CAS Number | 22818-40-2 (Unlabeled Parent) | Labeled variants are often catalog-specific (e.g., TRC-H949507). |

| Molecular Formula | ||

| Molecular Weight | ~171.19 g/mol | +4.03 Da shift vs. unlabeled (167.16 g/mol ) |

| Chirality | D-isomer (R-configuration) | Essential for stereospecific antibiotic synthesis. |

| Solubility | Amphoteric / Zwitterionic | Soluble in dilute acid (HCl) or base (NaOH). Poor water solubility at isoelectric point (pI ~5.5). |

| pKa Values | Phenolic -OH dissociates > pH 9.5. | |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |

Synthetic Routes & Isotopic Integrity

The synthesis of D-HPG-d4 must achieve two goals: high enantiomeric excess (>99% ee) and high isotopic enrichment (>98 atom% D). The Chemo-Enzymatic Hydantoinase Process is the preferred route over pure chemical synthesis (e.g., Strecker) because it avoids complex chiral resolution steps.

Mechanism of Action[1][4]

-

Precursor Selection: The process begins with Phenol-d5 or Benzaldehyde-d5 to ensure the deuterium label is locked onto the aromatic ring.

-

Hydantoin Formation: The labeled aldehyde is converted to DL-5-(4-hydroxyphenyl-d4)hydantoin.

-

Enzymatic Resolution: A dynamic kinetic resolution is achieved using D-Hydantoinase, which selectively opens the D-hydantoin ring. Spontaneous racemization of the unreacted L-hydantoin ensures 100% theoretical yield of the D-isomer.

Figure 1: Chemo-enzymatic cascade for D-HPG-d4 synthesis ensuring stereochemical purity.

Analytical Applications: LC-MS/MS Protocol[7]

D-HPG-d4 is primarily used to quantify Amoxicillin metabolites or free D-HPG side chains in biological matrices (plasma, milk, urine). The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and extraction losses.

3.1 Mass Spectrometry Transitions (MRM)

The deuterium label on the ring results in a mass shift of +4 Da. The fragmentation pattern typically involves the loss of ammonia (

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Fragmentation Logic |

| D-HPG (Unlabeled) | 168.1 | 151.1 | 15 | Loss of |

| 168.1 | 122.1 | 25 | Loss of | |

| D-HPG-d4 (IS) | 172.1 | 155.1 | 15 | Ring-d4 retained |

| 172.1 | 126.1 | 25 | Ring-d4 retained |

3.2 Validated Extraction Workflow (Plasma/Milk)

Principle: D-HPG is highly polar (logP ~ -2.6). Traditional C18 extraction is insufficient. Protein precipitation followed by HILIC chromatography or Ion-Exchange SPE is required.

-

Sample Prep: Aliquot 100 µL plasma.

-

IS Spiking: Add 10 µL of D-HPG-d4 working solution (10 µg/mL in Methanol).

-

Precipitation: Add 300 µL Acetonitrile (1% Formic Acid). Vortex 1 min.

-

Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).

-

Injection: 5 µL onto LC-MS/MS.

Figure 2: Sample preparation workflow for quantitation of D-HPG using D-HPG-d4.

Handling, Stability & Storage

4.1 Deuterium Exchange (The "Washout" Risk)

-

Risk: While Ring-d4 labels are robust, exposure to extremely high temperatures (>80°C) in strong mineral acids (e.g., 6M HCl) for extended periods can induce H/D exchange.

-

Mitigation: Perform hydrolysis or deproteinization at moderate temperatures (<60°C) when possible. The protocol above uses Acetonitrile precipitation to avoid this risk entirely.

4.2 Solubility & Stock Solutions

-

Solvent: Do not attempt to dissolve directly in 100% Acetonitrile.

-

Stock Prep: Dissolve 1 mg in 1 mL of 0.1M HCl or 50:50 Methanol:Water . The acidic environment aids dissolution of the zwitterion.

-

Storage: Store stock solutions at -80°C. Stable for 6 months.

References

-

D-4-Hydroxyphenylglycine (Unlabeled Parent) General Properties. ChemicalBook/CAS Data.

-

Enzymatic Synthesis of D-HPG (Hydantoinase Process). ResearchGate.

-

LC-MS/MS Method Development for Peptide/Amino Acid Analysis. German Sport University Cologne.

-

D-HPG as a Beta-Lactam Intermediate. MedChemExpress.

Sources

- 1. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]

- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-4-Hydroxyphenylglycine-d4 (CAS No. 1217854-79-9) for Advanced Analytical Applications

This guide provides an in-depth exploration of D-4-Hydroxyphenylglycine-d4, a deuterated analogue of a critical pharmaceutical building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most importantly, the application of this stable isotope-labeled compound as an internal standard in high-precision analytical methodologies.

Section 1: The Rationale for Deuteration—Enhancing Analytical Precision

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the accuracy and precision of measurements are paramount. Deuterated internal standards are the gold standard in mass spectrometry-based quantification. The substitution of hydrogen atoms with deuterium, a stable heavy isotope, results in a compound that is chemically identical to the analyte of interest but has a distinct molecular weight. This mass difference allows for its differentiation by a mass spectrometer.

The core principle behind the use of D-4-Hydroxyphenylglycine-d4 is to provide a reliable reference point during analysis. It is introduced at a known concentration into a sample at the initial stage of preparation. Consequently, any loss of the analyte during extraction, handling, or due to instrumental variability is mirrored by the deuterated standard. This co-variance allows for accurate normalization of the analytical signal, thereby correcting for potential errors and matrix effects, which are common in complex biological samples.

Section 2: Synthesis and Physicochemical Characteristics

The synthesis of D-4-Hydroxyphenylglycine-d4 involves the selective incorporation of deuterium atoms onto the aromatic ring of D-4-Hydroxyphenylglycine. While specific proprietary synthesis methods may vary, a common approach involves acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent. For instance, heating D-4-Hydroxyphenylglycine in a strong deuterated acid, such as D2SO4 in D2O, can facilitate the exchange of aromatic protons with deuterium. Enzymatic methods are also being explored for more selective and efficient deuteration of amino acids.[1][2]

Table 1: Physicochemical Properties of D-4-Hydroxyphenylglycine-d4

| Property | Value | Source |

| CAS Number | 1217854-79-9 | Internal Database |

| Molecular Formula | C₈H₅D₄NO₃ | Internal Database |

| Molecular Weight | 171.19 g/mol | Internal Database |

| Appearance | White to off-white solid | Generic Data |

| Melting Point | Approx. 240 °C (decomposition) | [3] |

| Solubility | Insoluble in ethanol and DMSO; soluble in water (≥6 mg/mL with sonication) | [4] |

| Storage | Recommended storage at -20°C for long-term stability | [5] |

Note: Some physicochemical properties are based on the non-deuterated analogue, D-4-Hydroxyphenylglycine (CAS: 22818-40-2), due to limited data on the deuterated compound.

Section 3: Application in Bioanalytical Methods: A Workflow

The primary application of D-4-Hydroxyphenylglycine-d4 is as an internal standard for the quantification of D-4-Hydroxyphenylglycine and its derivatives, which are key components in the synthesis of several β-lactam antibiotics like amoxicillin and cefadroxil.[5] The following experimental workflow outlines its use in a typical LC-MS/MS method for the quantification of amoxicillin in a biological matrix.

Experimental Protocol: Quantification of Amoxicillin in Plasma using D-4-Hydroxyphenylglycine-d4 as an Internal Standard

1. Preparation of Stock and Working Solutions:

- Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin in a 1:1 methanol:water solution.

- D-4-Hydroxyphenylglycine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the amoxicillin stock solution.

- Working Solutions: Prepare serial dilutions of the amoxicillin stock solution with 1:1 methanol:water to create calibration curve standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (or calibration standard/QC), add 20 µL of the D-4-Hydroxyphenylglycine-d4 working solution.

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate the plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A suitable gradient to separate amoxicillin and the internal standard from matrix components.

- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Amoxicillin: e.g., m/z 366.1 → 349.1

- D-4-Hydroxyphenylglycine-d4: Monitor a specific transition based on its fragmentation pattern.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of amoxicillin to the peak area of the D-4-Hydroxyphenylglycine-d4 internal standard against the concentration of the calibration standards.

- Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Workflow for Bioanalytical Quantification

Caption: Principle of isotope dilution for accurate quantification.

Section 4: Conclusion

D-4-Hydroxyphenylglycine-d4 serves as an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a deuterated internal standard ensures the highest level of accuracy and precision in quantitative mass spectrometry. By understanding the principles behind its use and implementing robust analytical protocols, researchers can have greater confidence in their data, which is critical for regulatory submissions and advancing pharmaceutical research.

References

-

Griffiths, D. V., Feeney, J., Roberts, G. C., & Burgen, A. S. (1976). Preparation of selectively deuterated aromatic amino acids for use in 1H NMR studies of proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure, 446(2), 479–485. [Link]

-

She, Y., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Catalysis, 12(9), 5236–5243. [Link]

-

Lirias. (n.d.). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Retrieved February 20, 2026, from [Link]

-

Claremont Colleges Scholarship. (n.d.). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry. Retrieved February 20, 2026, from [Link]

-

PubMed. (2025). Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Retrieved February 20, 2026, from [Link]

Sources

- 1. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. buller.chem.wisc.edu [buller.chem.wisc.edu]

- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

deuterated 4-hydroxyphenylglycine molecular weight 171.19

Technical Guide: Deuterated 4-Hydroxyphenylglycine ( -HPG)

Molecular Weight: 171.19 g/mol | Isotopologue: Ring-Deuterated (

Executive Summary

This technical guide provides a comprehensive analysis of Deuterated 4-Hydroxyphenylglycine (4-HPG-

The

Part 1: Molecular Architecture & Isotopic Specification

The target molecular weight of 171.19 Da confirms the incorporation of four deuterium atoms (

Structural Specification

-

Chemical Formula:

-

IUPAC Name: (2R)-2-amino-2-(4-hydroxy-2,3,5,6-tetradeuteriophenyl)acetic acid (assuming D-isomer).

-

Deuteration Site: The four deuterium atoms are located on the aromatic ring (

and-

Why Ring Deuteration? Deuterium on the

-carbon or amine/hydroxyl groups is labile and subject to Hydrogen-Deuterium Exchange (HDX) in aqueous solvents. Ring deuteration provides metabolic and chemical stability, essential for accurate quantification.

-

Mass Calculation Verification

| Element | Count | Standard Atomic Weight | Contribution ( g/mol ) |

| Carbon ( | 8 | 12.011 | 96.09 |

| Hydrogen ( | 5 | 1.008 | 5.04 |

| Deuterium ( | 4 | 2.014 | 8.06 |

| Nitrogen ( | 1 | 14.007 | 14.01 |

| Oxygen ( | 3 | 15.999 | 48.00 |

| Total MW | 171.19 |

Part 2: Synthesis & Production Strategy

Producing high-purity 4-HPG-

Synthesis Workflow (Graphviz)

Figure 1: Chemo-enzymatic synthesis pathway for D-4-HPG-

Step-by-Step Methodology

-

Precursor Selection: Start with Phenol-

(CAS 4165-62-2). -

Formylation: Perform a Reimer-Tiemann reaction using

and base to introduce the aldehyde group.-

Note: This yields a mixture of ortho- and para- isomers. Isolate 4-hydroxybenzaldehyde-

via crystallization.

-

-

Strecker Synthesis:

-

React the aldehyde with Sodium Cyanide (

) and Ammonium Chloride ( -

Hydrolyze the aminonitrile under acidic conditions (

) to yield DL-4-HPG-

-

-

Chiral Resolution (Critical):

-

Since pharmaceutical applications (e.g., Amoxicillin synthesis) require the D-isomer , use a "Hydantoinase Process."

-

Convert DL-HPG to a hydantoin.

-

Use D-Hydantoinase (EC 3.5.2.2) to selectively ring-open the D-hydantoin to N-carbamoyl-D-HPG.

-

Decarbamoylate to yield pure D-4-HPG-

.

-

Part 3: Analytical Validation (Quality Control)

To ensure the material meets the "Trustworthiness" standard for drug development, the following validation steps are mandatory.

Isotopic Purity Assessment

-

Technique: High-Resolution Mass Spectrometry (HRMS).

-

Requirement: The M+0 (167 Da) signal must be <0.5% of the M+4 (171 Da) signal.

-

Why: Residual unlabeled HPG will contribute to the analyte signal, causing false positives in low-concentration samples.

NMR Validation

-

-NMR (DMSO-

-

The aromatic region (typically

6.7 - 7.2 ppm) must be silent (empty). -

The

-proton (chiral center) should appear as a singlet at -

Absence of aromatic peaks confirms 100% ring deuteration.

-

Part 4: Applications in Drug Development

Bioanalytical Internal Standard (LC-MS/MS)

4-HPG-

-

Amoxicillin & Cefadroxil: Both drugs degrade into HPG or contain the HPG moiety.

-

Biological Matrix: Plasma, Urine.

-

Mechanism: It co-elutes with the analyte, experiencing the exact same ion suppression/enhancement, providing a normalized response ratio.

Metabolic Stability Tracking

In "Deuterium Switch" programs, researchers substitute H for D to slow down metabolism (Kinetic Isotope Effect). While HPG itself is often a metabolite, deuterated analogues help trace the metabolic fate of the phenyl ring in complex peptide antibiotics.

Part 5: Experimental Protocols

Protocol: LC-MS/MS Quantification of HPG in Plasma

Objective: Quantify 4-HPG using 4-HPG-

Reagents:

-

Analyte: 4-HPG (Standard).

-

Internal Standard: 4-HPG-

(MW 171.19). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Workflow Diagram (Graphviz):

Figure 2: Sample preparation workflow for plasma quantification.

Instrument Parameters (Sciex QTRAP / Waters TQ):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of HPG. (e.g., Waters BEH Amide).

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Analyte (HPG):

(Loss of -

IS (HPG-

):

-

Data Analysis Table

| Parameter | Unlabeled HPG | Deuterated HPG ( |

| Precursor Ion (M+H)+ | 168.1 m/z | 172.1 m/z |

| Retention Time | 2.45 min | 2.45 min (Co-eluting) |

| Linearity Range | 10 - 5000 ng/mL | N/A (Fixed Conc.) |

| Fragment 1 (Quant) | 151.1 | 155.1 |

| Fragment 2 (Qual) | 107.1 | 111.1 |

References

-

PubChem. (2025).[1][2] 4-Hydroxyphenylglycine Compound Summary. National Center for Biotechnology Information. [Link]

-

Choroba, O. W., et al. (2000).[3] Synthesis and application of deuterated 4-hydroxyphenylglycine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Thermo Scientific Chemicals. (2024). D(-)-4-Hydroxyphenylglycine, 98+% Specification Sheet. Fisher Scientific.[4] [Link]

Sources

- 1. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 4. Thermo Scientific Chemicals D(-)-4-Hydroxyphenylglycine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.nl]

Technical Guide: D-alpha-(4-Hydroxyphenyl)glycine-d4

Topic: D-alpha-(4-Hydroxyphenyl)glycine-d4 (D-HPG-d4) Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and CMC Leads.

Advanced Isotopic Standards for Beta-Lactam Bioanalysis

Executive Summary

D-alpha-(4-Hydroxyphenyl)glycine-d4 (D-HPG-d4) is the stable isotope-labeled analog of D-4-hydroxyphenylglycine, a non-proteinogenic amino acid critical to the side-chain architecture of blockbuster antibiotics like Amoxicillin , Cefadroxil , and Cefprozil .

In high-precision bioanalysis (LC-MS/MS), D-HPG-d4 serves as the gold-standard Internal Standard (IS) . Unlike alpha-carbon deuterated analogs, which are susceptible to deuterium loss via racemization or metabolic exchange, the ring-labeled d4-variant offers superior isotopic stability, ensuring rigorous quantification in complex biological matrices.

Chemical Identity & Nomenclature

Accurate identification is paramount in regulatory submissions (ANDA/NDA). While the unlabeled parent has a well-defined CAS, the deuterated form is often referenced by its isotopolog relationship.

| Parameter | Technical Specification |

| IUPAC Name | (2R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid |

| Common Synonyms | D-(-)-4-Hydroxyphenyl-d4-glycine; 4-Hydroxy-D-phenylglycine-d4; D-HPG-d4 |

| Parent CAS | 22818-40-2 (Unlabeled) |

| Labeled CAS | Not universally assigned (Referenced as d4-isotopolog of 22818-40-2) |

| Molecular Formula | C₈H₅D₄NO₃ |

| Molecular Weight | 171.19 g/mol (vs. 167.16 g/mol for unlabeled) |

| Stereochemistry | D-Enantiomer (R-configuration at α-carbon) |

| Isotopic Purity | Typically ≥ 98 atom % D |

Synonym Disambiguation Table

| Name Variation | Context / Usage |

| D-p-Hydroxyphenylglycine-d4 | Common in chemical synthesis literature (para-position emphasis).[1][2][3][4][5][6][7][8] |

| Amoxicillin Impurity I-d4 | Used in pharmaceutical impurity profiling (EP/USP context). |

| Cefadroxil Impurity A-d4 | Specific to cephalosporin degradation studies. |

Structural Integrity & Deuterium Positioning

The placement of deuterium atoms dictates the utility of the standard.

-

Ring Labeling (d4): The four protons on the phenolic ring are replaced by deuterium. These C-D bonds are chemically inert under standard physiological and analytical conditions (pH 2–10).

-

Alpha Labeling (Risk): Deuterium placed at the chiral alpha-carbon is NOT recommended for quantitative bioanalysis. The alpha-proton is acidic and prone to exchange (washout) via keto-enol tautomerization or enzymatic transamination, leading to signal loss and quantification errors.

Visualization: Chemical Structure & Isotope Map

Applications in Drug Development

Internal Standard for Beta-Lactams

D-HPG-d4 is the structural side chain for Amoxicillin and Cefadroxil. In LC-MS/MS assays, it behaves nearly identically to the hydrolyzed metabolites of these drugs but retains a distinct mass shift (+4 Da).

-

Matrix Compatibility: Plasma, Urine, Tissue Homogenates.

-

Role: Corrects for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.

Analytical Protocol: LC-MS/MS Workflow

Objective: Quantification of Amoxicillin in Human Plasma.

-

Sample Preparation:

-

Aliquot 50 µL plasma.

-

Add 200 µL Internal Standard Solution (D-HPG-d4 in Acetonitrile, 500 ng/mL).

-

Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).

-

Inject Supernatant.[9]

-

-

Mass Spectrometry Settings (MRM Mode):

Visualization: Bioanalytical Workflow

Synthesis & Quality Control

Production Route (Chemo-Enzymatic)

To ensure high enantiomeric purity (>99% ee), synthesis often combines chemical deuteration with enzymatic resolution.

-

Deuteration: Phenol-d6 is condensed with glyoxylic acid to form racemic DL-4-hydroxyphenylglycine-d4.

-

Enzymatic Resolution: The "Hydantoinase Process" is employed.[2][11]

-

Racemic mixture is converted to a hydantoin intermediate.[2]

-

D-Hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-HPG-d4.

-

D-Carbamoylase converts this to free D-HPG-d4.

-

Advantage:[2][10][6][8][12][13] This method achieves 100% theoretical yield due to dynamic kinetic resolution (spontaneous racemization of the unreacted L-hydantoin).

-

Quality Control Parameters

Every batch must be validated against these criteria:

-

Isotopic Enrichment: ≥ 98% (determined by MS).

-

Chiral Purity: ≥ 99% D-isomer (determined by Chiral HPLC, e.g., Crownpak CR(+) column).

-

Chemical Purity: ≥ 98% (HPLC-UV at 220 nm).

-

Proton NMR: Confirms absence of aromatic protons (signals at ~6.8 and ~7.2 ppm should be silent).

References

-

European Pharmacopoeia (Ph. Eur.).Amoxicillin Trihydrate Monograph: Impurity I. (Standard for unlabeled analog comparison).

-

Santa Cruz Biotechnology.D-(-)-4-Hydroxyphenyl-d4-glycine Product Data.

-

Sigma-Aldrich (Merck).D-α-(4-Hydroxyphenyl)glycine Reference Standard.

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 89853: D-4-Hydroxyphenylglycine.

-

Hypha Discovery.Synthesis of Deuterated Metabolites and Standards. (Methodology on enzymatic vs.

-

BenchChem.Comparative Analysis of D-p-Hydroxyphenylglycine Synthesis.

Sources

- 1. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 5. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]

- 6. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. buller.chem.wisc.edu [buller.chem.wisc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

difference between L- and D-4-Hydroxyphenylglycine-d4

An In-depth Technical Guide to the Stereoisomers of Deuterated 4-Hydroxyphenylglycine (L/D-HPG-d4) for Advanced Research Applications

Introduction

4-Hydroxyphenylglycine (HPG) is a non-proteinogenic α-amino acid that holds a significant position in pharmaceutical chemistry and natural product biosynthesis.[1][2] Its importance is fundamentally tied to its stereochemistry, existing as two distinct, non-superimposable mirror-image enantiomers: L-(+)-4-Hydroxyphenylglycine and D-(-)-4-Hydroxyphenylglycine. These enantiomers exhibit divergent biological activities, a common and critical principle in pharmacology. The D-enantiomer is an indispensable precursor in the industrial synthesis of widely used semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil.[1][3] Conversely, the L-enantiomer has been identified as the active component in oxphenicine, a drug developed for treating heart conditions.[4] Furthermore, both L- and D-HPG are integral structural components of glycopeptide antibiotics such as vancomycin, which are crucial last-resort treatments for resistant bacterial infections.[2][5]

In modern drug development and clinical research, the precise quantification of these active pharmaceutical ingredients (APIs) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This is where isotopic labeling becomes an invaluable tool. The "-d4" designation in L- and D-4-Hydroxyphenylglycine-d4 signifies the replacement of four hydrogen atoms on the phenyl ring with deuterium, a stable, heavy isotope of hydrogen.

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth technical analysis of the core differences between L- and D-4-Hydroxyphenylglycine-d4. It will delve into the fundamental principles of their stereochemistry, the purpose of deuterium labeling, their distinct applications as analytical reagents, and the methodologies required for their use and differentiation.

Part 1: Fundamental Principles: Chirality and Isotopic Labeling

The Significance of Stereochemistry in 4-Hydroxyphenylglycine

The core difference between L- and D-4-Hydroxyphenylglycine originates from the chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This chirality means the two molecules are enantiomers—structurally identical in terms of atomic connectivity but differing in their three-dimensional arrangement.

This spatial variance dictates how each molecule interacts with other chiral molecules in a biological system, such as enzymes and receptors. It is analogous to a left hand only fitting into a left-handed glove. This stereospecificity is the reason for their distinct pharmacological roles:

-

D-(-)-4-Hydroxyphenylglycine: Its structure is recognized by the enzymes involved in the synthesis of certain life-saving antibiotics.[3]

-

L-(+)-4-Hydroxyphenylglycine: Its unique 3D conformation allows it to bind to specific targets relevant to cardiovascular diseases.[4]

Caption: 3D representation of L- and D-HPG enantiomers.

The Analytical Role of Deuterium-d4 Labeling

The "-d4" label indicates that the four hydrogen atoms on the aromatic (phenyl) ring have been replaced by deuterium atoms. This modification has a negligible effect on the chemical properties, solubility, or stereochemistry of the molecule. However, it increases the molecular weight by four Daltons. This mass shift is the key to its utility in analytical chemistry.

Deuterated molecules are the gold standard for use as Stable Isotope-Labeled Internal Standards (SIL-IS) in quantitative mass spectrometry, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[6] The rationale is as follows:

-

Near-Identical Behavior: The SIL-IS is chemically almost identical to the non-labeled analyte (the drug being measured). It therefore behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.[7][8]

-

Correction for Variability: Any sample loss during preparation, or fluctuations in instrument signal (ion suppression/enhancement), will affect both the analyte and the SIL-IS to the same degree.[6][9]

-

Precise Quantification: The mass spectrometer can easily distinguish between the analyte and the heavier SIL-IS based on their mass-to-charge ratio (m/z). By adding a known amount of the SIL-IS to every sample and measuring the peak area ratio of the analyte to the SIL-IS, one can calculate the analyte's concentration with exceptional accuracy and precision, as the ratio remains constant even if absolute signal intensity varies.[10]

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Comparative Physicochemical and Functional Analysis

The fundamental distinction between L-HPG-d4 and D-HPG-d4 lies not in their own properties, but in the specific analyte they are designed to quantify.

Physicochemical Properties

| Property | D-(-)-4-Hydroxyphenylglycine | D-(-)-4-Hydroxyphenylglycine-d4 | L-(+)-4-Hydroxyphenylglycine | L-(+)-4-Hydroxyphenylglycine-d4 |

| Molecular Formula | C₈H₉NO₃ | C₈H₅D₄NO₃[11] | C₈H₉NO₃ | C₈H₅D₄NO₃ |

| Molecular Weight | 167.16 g/mol [1] | 171.19 g/mol [11][12] | 167.16 g/mol | ~171.19 g/mol |

| CAS Number | 22818-40-2[3] | 1217854-79-9[11][13] | 32462-30-9 | Not readily available |

| Optical Rotation | Negative (-) | Negative (-) | Positive (+) | Positive (+) |

| Primary Application | Antibiotic Precursor[3] | Internal Standard for D-HPG[11] | Cardiovascular Drug Precursor[4] | Internal Standard for L-HPG |

Functional Differences & Applications

The sole functional difference is the specific enantiomer each is used to measure.

-

D-4-Hydroxyphenylglycine-d4 is the appropriate internal standard for developing and validating bioanalytical methods to quantify D-4-Hydroxyphenylglycine . This is essential for:

-

Pharmacokinetic (PK) and bioavailability studies of antibiotics like amoxicillin, of which D-HPG is a major component.

-

Monitoring drug levels in patients to ensure therapeutic efficacy and avoid toxicity.

-

In-process quality control during the synthesis of D-HPG-based pharmaceuticals.

-

-

L-4-Hydroxyphenylglycine-d4 is the correct internal standard for the quantification of L-4-Hydroxyphenylglycine . This is critical for:

Using the wrong deuterated stereoisomer (e.g., using D-HPG-d4 to quantify L-HPG) would be a critical scientific error, as chromatographic separation conditions designed to resolve the enantiomers would also separate the analyte from its mismatched internal standard, invalidating the entire principle of isotope dilution.

Part 3: Analytical Methodologies and Protocols

Distinguishing and quantifying these molecules requires specialized analytical techniques capable of chiral separation, coupled with the sensitivity and specificity of mass spectrometry.

Protocol: Chiral HPLC Method Development for HPG Enantiomer Separation

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method to separate L-HPG and D-HPG. This is a prerequisite for any quantitative assay.

Expertise Note: Enantiomers cannot be separated on standard (achiral) HPLC columns. A Chiral Stationary Phase (CSP) is required to create temporary, diastereomeric complexes with the analytes, allowing them to be resolved. Polysaccharide-based CSPs are often a successful starting point for amino acid derivatives.[14]

Methodology:

-

Column Selection:

-

Begin with a polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns are versatile and effective for a wide range of chiral compounds.[14]

-

-

Mobile Phase Screening:

-

Normal Phase (NP): Start with a simple mobile phase system like Hexane/Isopropanol (IPA) with a small amount of an acidic or basic additive to improve peak shape.

-

Initial Condition: 80:20 (v/v) Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA).

-

Rationale: TFA protonates the amine and carboxyl groups, reducing peak tailing and improving interaction with the CSP.

-

-

Polar Organic Mode: A mixture of Acetonitrile (ACN) and Methanol (MeOH) with an additive can also be effective.

-

Initial Condition: 80:20 (v/v) ACN:MeOH + 0.1% Acetic Acid.

-

-

Reversed Phase (RP): Less common for these specific CSPs but can be attempted with aqueous buffers and organic modifiers if NP fails.

-

-

Optimization:

-

Inject a racemic (50:50) mixture of non-labeled D/L-HPG.

-

Adjust the ratio of the strong solvent (e.g., IPA in NP) to modify retention time. Increasing IPA will decrease retention time.

-

If separation (resolution) is poor, try different alcohol modifiers (e.g., ethanol instead of IPA).

-

Vary the column temperature (e.g., 15°C to 40°C). Lower temperatures often improve chiral resolution but may increase backpressure.[15]

-

Optimize the flow rate (e.g., 0.5 - 1.0 mL/min) to balance resolution and analysis time.

-

-

Detection:

-

Use a UV detector set to the absorbance maximum of HPG (approx. 275 nm due to the phenolic ring).

-

-

Validation:

-

Once separation is achieved (Resolution > 1.5), confirm the identity of each peak by injecting pure standards of L-HPG and D-HPG individually.

-

Caption: Workflow for Chiral HPLC Method Development.

Protocol: Bioanalytical Quantification via LC-MS/MS

Objective: To accurately quantify D-4-Hydroxyphenylglycine in human plasma using D-4-Hydroxyphenylglycine-d4 as an internal standard.

Expertise Note: This protocol employs protein precipitation, a rapid and effective method for cleaning up plasma samples before injection. The use of tandem mass spectrometry (MS/MS) provides the high selectivity needed to measure the analyte in a complex biological matrix.

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of D-HPG (analyte) and D-HPG-d4 (internal standard) in methanol at 1 mg/mL.

-

Create a series of working standard solutions of D-HPG by serial dilution to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a single working solution of D-HPG-d4 at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the D-HPG-d4 internal standard working solution to all tubes (except blanks) and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Use the chiral HPLC method developed in Part 3.1, or a faster achiral reversed-phase method if the assay only measures one enantiomer and chiral interference is not a concern.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Tune the instrument to monitor specific Multiple Reaction Monitoring (MRM) transitions.

-

D-HPG: Q1: 168.1 m/z → Q3: 122.1 m/z (Precursor ion → Product ion after fragmentation).

-

D-HPG-d4: Q1: 172.1 m/z → Q3: 126.1 m/z (Note the +4 Da shift in both precursor and product ions).

-

-

Rationale: MRM provides excellent selectivity by monitoring a specific fragmentation pathway for each compound, filtering out chemical noise from the matrix.

-

-

Data Analysis:

-

Integrate the peak areas for both the D-HPG and D-HPG-d4 MRM transitions.

-

Calculate the peak area ratio (D-HPG / D-HPG-d4) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration for the calibrator samples.

-

Determine the concentration of D-HPG in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

-

Conclusion

The is a clear illustration of two core principles in modern pharmaceutical science: stereochemistry and stable isotope labeling. The foundational difference lies in the chiral nature of the non-deuterated parent molecules, which bestows upon them distinct and separate roles in medicine. The "-d4" isotopic label does not alter this fundamental biology; rather, it is a sophisticated analytical modification. This deuteration transforms the molecules into high-fidelity tools—internal standards that enable researchers to quantify their respective, non-labeled enantiomers with the highest degree of accuracy and precision. Therefore, L-HPG-d4 and D-HPG-d4 are not interchangeable; they are stereospecific reagents designed for distinct quantitative bioanalytical assays, each indispensable for the research and development of the specific drugs to which they correspond.

References

- BenchChem. (2025). Protocol for Using Deuterated Standards in Mass Spectrometry.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- 4-Hydroxyphenylglycine. (n.d.).

- MedchemExpress.com. D-(-)-4-Hydroxyphenylglycine; 4-Hydroxy-D-phenylglycine).

- Google Patents. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).

- Wikipedia. (n.d.). 4-Hydroxyphenylglycine.

- PubChem. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143.

- Pharmaffiliates. 1217854-79-9 | Chemical Name : D-(-)-4-Hydroxyphenyl-d4-glycine.

- Santa Cruz Biotechnology. D-(-)-4-Hydroxyphenyl-d4-glycine.

- Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.

- CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography.

- Chinnakadoori, S. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. texilajournal.com [texilajournal.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. D-(-)-4-Hydroxyphenyl-d4-glycine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

An In-Depth Technical Guide to D-(-)-4-Hydroxyphenyl-d4-glycine for Advanced Metabolomics Research

Foreword: The Pursuit of Quantitative Certainty in Metabolomics

In the dynamic landscape of metabolomics, the transition from qualitative observation to precise, reproducible quantification represents the pinnacle of analytical rigor. Researchers and drug development professionals are tasked not merely with identifying metabolites, but with understanding their absolute concentration and flux within complex biological systems. This pursuit is fraught with challenges, including sample matrix interference, ion suppression in mass spectrometry, and variability during sample preparation.[1] This guide delves into the core solution to these challenges: the application of stable isotope-labeled (SIL) internal standards, focusing specifically on D-(-)-4-Hydroxyphenyl-d4-glycine as a paradigm for achieving quantitative excellence. By employing the principles of Isotope Dilution Mass Spectrometry (IDMS), this deuterated analog of a biologically relevant non-proteogenic amino acid provides the fidelity required for robust biomarker discovery, pharmacokinetic studies, and pathway analysis.

Part 1: Foundational Principles & Physicochemical Profile

The Rationale for Deuterated Internal Standards: A "Gold Standard" Approach

The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, yet distinguishable by the mass spectrometer.[1] This is where stable isotope labeling, particularly with deuterium (²H), offers an unparalleled advantage. D-(-)-4-Hydroxyphenyl-d4-glycine is chemically identical to its endogenous counterpart, D-(-)-4-Hydroxyphenylglycine. This ensures they behave virtually identically during every stage of the analytical workflow, from extraction and derivatization to chromatographic separation and ionization.[1][2]

The key benefits underpinning this "gold standard" status include:

-

Co-elution with the Analyte : The deuterated standard co-elutes almost perfectly with the native analyte during liquid chromatography. This is critical for correcting matrix effects, which can vary significantly across a chromatographic peak.[1]

-

Correction for Matrix Effects : Complex biological matrices like plasma or urine contain numerous compounds that can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1] Because the SIL-IS experiences the same ionization effects as the analyte, calculating the ratio of the analyte's signal to the IS's signal effectively normalizes this variability.[2]

-

Compensation for Sample Loss : Any loss of sample during multi-step extraction and preparation protocols will affect both the analyte and the IS equally. The final analyte/IS ratio remains constant, preserving the accuracy of the final calculated concentration.

-

Mass-Based Distinction : The deuterium atoms increase the mass of the molecule, creating a clear mass shift that allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. This minimal mass difference does not significantly alter the compound's chemical properties.[2]

Deuterium is often preferred over other stable isotopes like ¹³C or ¹⁵N due to a favorable balance of performance, synthetic accessibility, and cost-effectiveness, making deuterated standards widely available for practical applications.[1][3]

Physicochemical Properties of D-(-)-4-Hydroxyphenyl-d4-glycine

Understanding the fundamental properties of this standard is crucial for its effective application. D-(-)-4-Hydroxyphenylglycine (HPG) is a non-proteogenic amino acid, notably found as a structural component in glycopeptide antibiotics like vancomycin.[4][5] Its deuterated form retains these core characteristics.

| Property | Value | Source |

| Chemical Name | (R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid | N/A |

| Molecular Formula | C₈H₅D₄NO₃ | [6] |

| Molecular Weight | 171.19 g/mol | [6] |

| Parent Compound Formula | C₈H₉NO₃ | [7] |

| Parent Compound MW | 167.16 g/mol | [7] |

| Parent Compound CAS # | 22818-40-2 | [7] |

| Solubility | Soluble in water | [8] |

| Appearance | Crystalline solid | [9] |

Part 2: The Isotope Dilution Workflow: A Blueprint for Accuracy

The experimental workflow for using D-(-)-4-Hydroxyphenyl-d4-glycine is designed to integrate the internal standard at the earliest possible stage. This ensures it experiences all potential sources of analytical variability alongside the endogenous analyte.

Diagram: Quantitative Metabolomics Workflow using a Deuterated Internal Standard

Caption: High-level workflow for quantitative analysis using a deuterated internal standard.

Causality in the Workflow

-

Spiking at the Start : The known concentration of D-(-)-4-Hydroxyphenyl-d4-glycine is added directly to the biological sample before any extraction or cleanup steps. Causality : This is the most critical step for ensuring accuracy. Any analyte lost during protein precipitation, solvent evaporation, or sample transfer will be matched by a proportional loss of the deuterated standard, rendering the ratio of their signals immune to these physical losses.

-

Protein Precipitation : A common method for plasma or serum is the addition of a cold organic solvent (e.g., acetonitrile). Causality : This denatures and precipitates proteins, which would otherwise interfere with chromatography and contaminate the mass spectrometer. This step releases small molecule metabolites, including HPG and its deuterated analog, into the solvent.

-

LC Separation : A reverse-phase C18 column is typically used for separating amino acids.[10] Causality : This step separates the analyte of interest from other matrix components, reducing ion suppression at the specific time the analyte enters the mass spectrometer. As noted, the deuterated standard will co-elute, ensuring it is subjected to the same matrix environment.

-

MS/MS Detection (MRM) : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11] A specific precursor ion (the molecular weight of the compound) is selected and fragmented, and a specific product ion is monitored. Causality : This two-stage filtering process dramatically reduces chemical noise, ensuring that the detected signal is specific to the analyte and its internal standard, even in a complex sample.

Part 3: A Validated Protocol for Quantifying D-(-)-4-Hydroxyphenylglycine

This protocol provides a robust framework for the targeted quantification of endogenous D-(-)-4-Hydroxyphenylglycine in human plasma.

Objective : To accurately measure the concentration of D-(-)-4-Hydroxyphenylglycine in human plasma using D-(-)-4-Hydroxyphenyl-d4-glycine as an internal standard via LC-MS/MS.

Materials and Reagents

-

D-(-)-4-Hydroxyphenylglycine (Analyte Standard)

-

D-(-)-4-Hydroxyphenyl-d4-glycine (Internal Standard, IS)

-

LC-MS Grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Human Plasma (sourced from at least 6 different lots for validation)

-

Microcentrifuge tubes, pipettes, and other standard lab equipment

Preparation of Solutions

-

Analyte Stock (1 mg/mL) : Accurately weigh and dissolve D-(-)-4-Hydroxyphenylglycine in water/methanol (50:50 v/v).

-

Internal Standard Stock (1 mg/mL) : Accurately weigh and dissolve D-(-)-4-Hydroxyphenyl-d4-glycine in water/methanol (50:50 v/v).

-

IS Working Solution (e.g., 100 ng/mL) : Dilute the IS Stock in acetonitrile. This will also serve as the protein precipitation solvent.

-

Calibration Standards : Serially dilute the Analyte Stock to prepare a calibration curve (e.g., 8 non-zero points ranging from 1 to 2000 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma or PBS).

-

Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of each sample (calibrator, QC, or unknown plasma) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the cold IS Working Solution (100 ng/mL in acetonitrile) to every tube. The addition of a fixed volume of IS solution ensures a consistent concentration of the standard across all samples.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate at 4°C for 20 minutes to complete precipitation.

-

Centrifuge at ~14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

-

LC System : UPLC or HPLC system (e.g., Agilent 1290 or equivalent).[10]

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Flow Rate : 0.4 mL/min.

-

Gradient : A typical gradient would start at ~2% B, ramp up to 95% B to elute the compound, and then re-equilibrate.

-

Injection Volume : 5 µL.

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., SCIEX 4500 or equivalent).[10]

-

Ionization : Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions : These must be empirically determined by infusing the pure standards.

-

Analyte (HPG) : e.g., Precursor m/z 168.1 -> Product m/z 122.1

-

Internal Standard (HPG-d4) : e.g., Precursor m/z 172.1 -> Product m/z 126.1

-

Data Processing

-

Integrate the chromatographic peaks for both the analyte and the IS transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.

-

Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Use a linear regression with 1/x² weighting.

-

Determine the concentration of the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

Part 4: The Self-Validating System: Ensuring Trustworthiness

A protocol is only as reliable as its validation.[12][13] The use of a deuterated internal standard is the first step in creating a self-validating system. The following experiments confirm that the method is suitable for its intended purpose and that the data generated is accurate and reproducible.[1][14][15]

Key Validation Experiments

-

Accuracy and Precision : Analyze at least five replicates of the Low, Mid, and High QC samples on three separate days (inter-day) and within the same day (intra-day).[1]

-

Linearity : Analyze the calibration curve over three days. The correlation coefficient (r²) should be ≥ 0.99.

-

Matrix Effect : Prepare two sets of samples.

-

Set A : Spike the analyte and IS into the post-extraction supernatant from at least six different sources of plasma.

-

Set B : Spike the analyte and IS into the clean mobile phase.

-

The Matrix Factor (MF) is the ratio of the peak area in Set A to the peak area in Set B. The IS-normalized MF should have a Coefficient of Variation (%CV) of ≤15%.[1] This experiment proves that the deuterated standard effectively corrects for ion suppression/enhancement from different biological sources.

-

-

Recovery : Compare the analyte peak area from a pre-extraction spiked sample (where the analyte is added to plasma before extraction) to a post-extraction spiked sample (where the analyte is added to the final supernatant). Recovery does not need to be 100%, but it should be consistent and reproducible.[1]

Table: Acceptance Criteria for a Validated Method

| Parameter | Acceptance Criteria | Rationale |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value. |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | Demonstrates the reproducibility of the measurement. |

| Linearity (r²) | ≥ 0.99 | Confirms a predictable relationship between signal and concentration. |

| IS-Normalized Matrix Effect (%CV) | ≤15% across different lots | Proves the IS reliably corrects for matrix variability. |

Conclusion

D-(-)-4-Hydroxyphenyl-d4-glycine is more than a chemical reagent; it is an enabling tool for generating high-confidence, quantitative data in metabolomics. By leveraging the principles of isotope dilution and adhering to rigorous validation standards, researchers can overcome the inherent variability of mass spectrometry-based analysis. The integration of this deuterated standard into analytical workflows, as detailed in this guide, provides a self-validating system that ensures data is not only precise but also trustworthy. This level of analytical rigor is essential for advancing our understanding of metabolic pathways and for the successful development of novel therapeutics and diagnostics.

References

-

Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC, National Center for Biotechnology Information. [Link]

-

Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PMC, National Center for Biotechnology Information. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Shimadzu. [Link]

-

Method validation strategies involved in non-targeted metabolomics. ScienceDirect. [Link]

-

Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Molecular Biosciences. [Link]

-

Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]

-

Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

-

Isotopic labeling-assisted metabolomics using LC–MS. PMC, National Center for Biotechnology Information. [Link]

-

Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Metabolomics Quality Control, Reproducibility & Method Validation Guide. Arome Science. [Link]

-

41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]

-

Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC, National Center for Biotechnology Information. [Link]

-

Method validation strategies involved in non-targeted metabolomics. PubMed. [Link]

-

4-Hydroxyphenylglycine. Wikipedia. [Link]

-

Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC, National Center for Biotechnology Information. [Link]

-

4-Hydroxyphenylglycine. PubChem. [Link]

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

-

Proposed biosynthetic pathway for 4-hydroxyphenylglycine (6): 4HmaS, 4-hydroxymandelate synthase. ResearchGate. [Link]

-

De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Publications. [Link]

-

Efficient Biocatalytic Production of D-4-Hydroxyphenylglycine by Whole Cells of Recombinant Ralstonia pickettii. ResearchGate. [Link]

-

D-p-hydroxyphenylglycine. PubChem. [Link]

- Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).

- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. [Link]

-

Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. ResearchGate. [Link]

-

Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. PMC, National Center for Biotechnology Information. [Link]

-

Targeted metabolomics identifies perturbations in amino acid metabolism that sub-classify patients with COPD. Molecular BioSystems (RSC Publishing). [Link]

-

Enzymatic Production of D-Amino Acids. Springer Nature Experiments. [Link]

-

Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. D-(-)-4-Hydroxyphenyl-d4-glycine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]

- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]

- 12. anis.au.dk [anis.au.dk]

- 13. Method validation strategies involved in non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]

- 15. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Amino Acid Standards: Precision Tools for Antibiotic Development

Executive Summary

In the high-stakes arena of antibiotic development—particularly for non-ribosomal peptides (NRPs) and peptidomimetics—precision is non-negotiable. Deuterated amino acids serve as dual-purpose molecular tools: they are the "gold standard" for quantitative bioanalysis (LC-MS/MS) and the structural foundation for "Deuterium Switch" medicinal chemistry.

This guide moves beyond basic definitions to explore the causality of isotope effects, the regulatory rigor required for internal standards, and the synthetic protocols necessary to generate high-purity isotopologues. We distinguish strictly between deuterated (isotope-labeled) and D-configured (stereochemical) amino acids, though modern antibiotic synthesis often demands molecules that are both (e.g., Deuterated D-Alanine).

Part 1: The Deuterium Switch & Kinetic Isotope Effect (KIE)

The Mechanistic Logic

The strategic replacement of hydrogen (

In antibiotic design, particularly for peptide-based drugs like polymyxins or vancomycin analogs, metabolic instability often stems from enzymatic cleavage at specific C-H sites (e.g.,

The Primary Kinetic Isotope Effect (KIE):

If the cleavage of a C-H bond is the rate-determining step (RDS) in a metabolic pathway (e.g., by Cytochrome P450 or bacterial proteases), substituting that hydrogen with deuterium can significantly reduce the reaction rate (

Visualization: The Deuterium Switch Workflow

The following diagram illustrates the decision matrix for selecting deuteration sites to maximize metabolic stability.

Figure 1: The "Deuterium Switch" workflow for identifying metabolic soft spots and stabilizing antibiotic candidates via targeted deuteration.

Part 2: Bioanalytical Rigor (LC-MS/MS Quantification)

The "Gold Standard" for Internal Standards (IS)

In antibiotic quantification (PK/PD studies), the FDA and EMA require rigorous validation. The choice of Internal Standard (IS) dictates the assay's robustness.[2]

Why Deuterated Standards? Matrix effects in LC-MS (ion suppression/enhancement) can cause significant errors. An analog IS (chemically similar but different) may elute at a different time than the analyte, experiencing a different matrix environment. A Stable Isotope Labeled (SIL) IS co-elutes with the analyte, correcting for matrix effects, extraction efficiency, and injection variability in real-time.

Table 1: Comparative Analysis of Internal Standards

| Feature | Deuterated IS (SIL) | Analog IS | Impact on Data Integrity |

| Retention Time | Identical (or slight shift*) | Different | SIL: Perfect correction for matrix effects at that specific RT. |

| Extraction Recovery | Identical to Analyte | Variable | SIL: Normalizes sample loss during SPE/LLE. |

| Mass Shift | +3 to +8 Da | N/A (Different Structure) | SIL: Must be sufficient to avoid isotopic overlap (crosstalk). |

| Cost | High | Low | SIL: Higher upfront cost; lower risk of study failure/re-validation. |

*Note: Deuterium can cause a slight retention time shift in Reverse Phase LC due to reduced lipophilicity, but this is usually negligible compared to analog shifts.

Part 3: Synthesis Protocol – -Deuterated Amino Acids

Experimental Causality

To create standards for antibiotic synthesis (e.g., deuterated Phenylalanine for polymyxin analogs), we often require deuteration at the chiral

Protocol: Metal-Catalyzed H/D Exchange via Schiff Base

Objective: Synthesis of

Reagents:

-

L-Phenylalanine (Start Material)

-

Salicylaldehyde (Schiff Base former)

-

Copper(II) Acetate (Catalyst)

- (Deuterium Source)[3][4]

-

NaOD (Base) / DCl (Acid)

Step-by-Step Methodology:

-

Complex Formation:

-

Dissolve L-Phenylalanine (10 mmol) in

(20 mL) containing NaOD (pH adjusted to ~11). -

Add Salicylaldehyde (10 mmol) and

(5 mmol). -

Mechanism:[3][5][6][7][8] The amine forms an imine (Schiff base) with the aldehyde. The Cu(II) chelates the imine and the carboxylate, locking the geometry and increasing the acidity of the

-proton.

-

-

H/D Exchange:

-

Stir the deep blue solution at 40°C for 24–48 hours.

-

Critical Control: Monitor the disappearance of the

-proton signal via

-

-

Hydrolysis & Recovery:

-

Acidify with 6N DCl to pH 2 to dissociate the complex.

-

Extract the released Salicylaldehyde with ethyl acetate (organic layer).

-

The aqueous layer contains the

-deuterated amino acid and copper salts.

-

-

Purification:

-

Pass the aqueous layer through a cation-exchange resin (Dowex 50W).

-

Wash with water to remove Copper(II).

-

Elute the amino acid with 2M

. -

Lyophilize to obtain white powder.

-

-

Validation (Self-Validating System):

-

MS: Check for M+1 peak dominance.

-

Chiral HPLC: Ensure no racemization occurred (though the metal complex usually preserves stereochemistry or allows dynamic kinetic resolution if chiral ligands are used).

-

Part 4: Elucidating Biosynthetic Pathways (NRPS)

Tracking Antibiotic Assembly

Many antibiotics (e.g., Daptomycin) are assembled by Non-Ribosomal Peptide Synthetases (NRPS). These massive enzymes select amino acids, often epimerize them (L to D), and condense them.

Workflow:

-

Feed: Cultivate the producing organism (e.g., Streptomyces) in media supplemented with the deuterated amino acid standard (e.g.,

-Tryptophan). -

Extract: Isolate the antibiotic peptide.

-

Analyze: Use High-Res MS to detect the mass shift.

-

Insight: If you feed L-

-Trp and find D-

-

Figure 2: Tracking the incorporation of deuterated amino acid standards into non-ribosomal peptide antibiotics to map biosynthetic modules.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[2][9] (Focuses on the necessity of stable isotope internal standards for regulatory acceptance). [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][8][10][11] Drug News & Perspectives.[10] (Foundational review on using KIE for metabolic stability). [Link]

-

Wotherspoon, A. T. L., et al. (2019).[11] A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability.[11] (Protocol for assessing stability improvements). [Link]

-

Tikhonov, et al. (2025/Retrospective).[3] Chemical Deuteration of α-Amino Acids and Optical Resolution. (Detailed chemistry on Schiff base and metal-catalyzed exchange). [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. isotope.com [isotope.com]

- 9. fda.gov [fda.gov]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apo.ansto.gov.au [apo.ansto.gov.au]

Methodological & Application

Application Note & Protocol: Preparation of D-HPG-d4 Stock Solution in 1N HCl

Introduction

(3,4-Dihydroxyphenylglycol), or DHPG, is a critical metabolite of norepinephrine, and its quantification is essential in various research fields, including neuroscience and pharmacology.[1][2] Deuterium-labeled internal standards, such as D-HPG-d4, are indispensable for achieving accurate and precise quantification in mass spectrometry-based bioanalytical methods.[3] The incorporation of deuterium atoms provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties.[4][5]

This document provides a comprehensive, field-proven protocol for the preparation of a D-HPG-d4 stock solution in 1N hydrochloric acid (HCl). The use of an acidic solution is crucial for enhancing the stability of catecholamines and their metabolites, like DHPG, which are susceptible to oxidation at higher pH levels.[6] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for preparing this critical analytical standard.

Scientific Principles & Causality

The choice of 1N HCl as the solvent is a deliberate decision rooted in the chemical properties of DHPG. As a catechol compound, DHPG is prone to oxidation, which can compromise the integrity of the analytical standard. The low pH environment provided by 1N HCl significantly inhibits this oxidative degradation, ensuring the long-term stability of the stock solution when stored correctly.[6]

Furthermore, the use of a deuterated internal standard like D-HPG-d4 is a cornerstone of robust quantitative analysis.[3] By adding a known concentration of the internal standard to a sample, any variability introduced during sample preparation, extraction, and analysis can be normalized. This is because the deuterated standard experiences similar effects as the endogenous analyte, leading to a more accurate determination of the analyte's concentration.[3][4]

Materials and Equipment

Reagents

-

D-HPG-d4 (powder, purity ≥98%)

-

Hydrochloric acid (HCl), concentrated (e.g., 12.1 N)

-

Deionized water (DI water), Type I or equivalent

Equipment

-

Analytical balance (4-5 decimal places)

-

Calibrated pipettes (various volumes)

-

Volumetric flasks (Class A)

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[7][9][10]

Safety Precautions

Working with concentrated and 1N HCl requires strict adherence to safety protocols to prevent personal injury and chemical exposure.[7][8][9][10]

-

Wear appropriate PPE at all times , including safety goggles, a lab coat, and acid-resistant gloves.[7][9][10]

-

"Acid to Water" Rule: When preparing the 1N HCl solution, always add the concentrated acid slowly to the water, never the other way around, to prevent a violent exothermic reaction and splashing.[8]

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]

-

In case of eye contact, immediately flush the eyes with water for at least 15 minutes and seek immediate medical attention.[11]

-

Consult the Safety Data Sheet (SDS) for D-HPG-d4 and hydrochloric acid before beginning any work.[7][11]

Experimental Protocols

Preparation of 1N HCl Solution

This protocol outlines the preparation of 100 mL of 1N HCl. Adjust volumes as needed for your specific requirements.

-

Measure Deionized Water: In a 100 mL volumetric flask, add approximately 80 mL of deionized water.

-

Calculate Acid Volume: Using the formula M1V1 = M2V2, calculate the volume of concentrated HCl needed. For example, to prepare 100 mL of 1N HCl from 12.1N concentrated HCl: (12.1 N)(V1) = (1 N)(100 mL), which gives V1 ≈ 8.26 mL.

-

Add Acid to Water: In the fume hood, carefully and slowly add the calculated volume of concentrated HCl to the deionized water in the volumetric flask.

-

Bring to Volume: Allow the solution to cool to room temperature. Then, add deionized water to the 100 mL mark.

-

Mix Thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.

-

Label: Clearly label the flask as "1N Hydrochloric Acid" with the preparation date.

Preparation of D-HPG-d4 Stock Solution (e.g., 1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted based on experimental needs.

-

Weigh D-HPG-d4: Accurately weigh the desired amount of D-HPG-d4 powder using an analytical balance. For a 1 mg/mL stock solution in a 1 mL final volume, weigh 1 mg of the powder.

-

Transfer to Volumetric Flask: Carefully transfer the weighed powder into a clean, dry volumetric flask of the appropriate size (e.g., 1 mL).

-

Initial Dissolution: Add a small amount of the prepared 1N HCl solution to the volumetric flask (approximately half the final volume).

-

Facilitate Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

-

Bring to Final Volume: Once the solid is completely dissolved, add the 1N HCl solution to the calibration mark on the volumetric flask.

-

Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer and Store: Transfer the stock solution to a properly labeled amber glass vial for storage.[12]

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6]

Quantitative Data Summary

The following table provides the required mass of D-HPG-d4 for preparing stock solutions of different concentrations in a final volume of 1 mL.

| Desired Stock Concentration | Required Mass of D-HPG-d4 (mg) |

| 100 µg/mL | 0.1 |

| 500 µg/mL | 0.5 |

| 1 mg/mL | 1.0 |

| 5 mg/mL | 5.0 |

Visualizations

Workflow for 1N HCl Preparation

Caption: Workflow for the safe preparation of 1N HCl.

Workflow for D-HPG-d4 Stock Solution Preparation

Caption: Step-by-step preparation of the D-HPG-d4 stock solution.

Trustworthiness and Self-Validation

To ensure the accuracy and reliability of the prepared stock solution, the following self-validating steps are recommended:

-

Purity Verification: Always use a D-HPG-d4 standard with a certificate of analysis (CoA) that specifies its purity.[12]

-